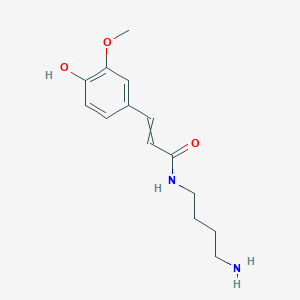N-(4-aminobutyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
CAS No.:
Cat. No.: VC13613110
Molecular Formula: C14H20N2O3
Molecular Weight: 264.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H20N2O3 |
|---|---|
| Molecular Weight | 264.32 g/mol |
| IUPAC Name | N-(4-aminobutyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide |
| Standard InChI | InChI=1S/C14H20N2O3/c1-19-13-10-11(4-6-12(13)17)5-7-14(18)16-9-3-2-8-15/h4-7,10,17H,2-3,8-9,15H2,1H3,(H,16,18) |
| Standard InChI Key | SFUVCMKSYKHYLD-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)C=CC(=O)NCCCCN)O |
| Canonical SMILES | COC1=C(C=CC(=C1)C=CC(=O)NCCCCN)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-(4-aminobutyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide belongs to the phenolamide class, featuring:
-
A 4-hydroxy-3-methoxyphenyl group (derived from ferulic or caffeic acid).
-
A prop-2-enamide moiety with stereochemical flexibility at the C2 position (2Z or 2E configurations).
-
A 4-aminobutyl side chain facilitating amide bond formation.
The IUPAC name reflects this connectivity: N-(4-aminobutyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide. Its SMILES representation (COC1=C(C=CC(=C1)O)C=CC(=O)NCCCCN) and InChIKey (SFUVCMKSYKHYLD-UHFFFAOYSA-N) confirm the structural arrangement.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₀N₂O₃ |
| Molecular Weight | 264.32 g/mol |
| IUPAC Name | N-(4-aminobutyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide |
| Stereoisomerism | (2Z) and (2E) configurations |
Biosynthesis and Natural Occurrence
Distribution in Plant Tissues
The compound has been detected in vegetative organs of multiple plant species, with elevated concentrations in stems and roots. In tomato, phenolamides accumulate preferentially in flowers and stress-exposed tissues, implicating roles in pathogen defense and pollinator attraction . For example, caffeoylputrescine levels increase 42-fold in Pseudomonas syringae-infected leaves, paralleling the induction of PHT gene expression .
Analytical Profiling and Detection
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-ESI-QTOF analyses identify this compound via:
-
Precursor ion: [M+H]⁺ at m/z 265.1547 (theoretical m/z 265.1543 for C₁₄H₂₁N₂O₃) .
-
Retention time: 2.7–2.9 minutes on C18 columns under gradient elution.
-
Fragmentation pattern: Dominant fragments at m/z 247.1442 (loss of H₂O) and 163.0764 (cleavage of the aminobutyl group).
Table 2: LC-MS Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | ESI+ |
| Precursor Ion | 265.1547 [M+H]⁺ |
| Retention Time | 2.7–2.9 min |
| Column | C18 (2.1 × 100 mm, 1.7 µm) |
Biological and Ecological Roles
Defense Against Biotic Stress
Phenolamides like N-(4-aminobutyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide are induced by jasmonic acid signaling and herbivory, functioning as phytoalexins. In tomato, PHT enzymes are upregulated by leafminer (Tuta absoluta) infestation, leading to localized accumulation of caffeoylputrescine . This compound’s methoxy and hydroxyl groups may enhance antimicrobial activity by disrupting microbial membranes or inhibiting enzymes like XDH and AKT1 .
Related Compounds and Structural Analogs
Putrescine-Derived Phenolamides
-
Caffeoylputrescine: Accumulates in stressed tomato leaves, synthesized by SlPHT1/2 .
-
Feruloylputrescine: Predominates in roots and flowers, linked to SlPHT3/4 activity .
Higher-Order Analogs
A structural analog with an additional prop-2-enoyl group (MW 440.5 g/mol) has been reported, though its biological roles remain uncharacterized.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume